2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Regioselective synthesis Kinase inhibitor design Scaffold diversification

Fragment-based kinase inhibitor programs require a reliable, high-purity scaffold meeting the Rule of Three. 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (CAS 1209273-29-9) is a validated privileged structure for ATR, CK1δ/ε, ROS1, and BTK targets. - MW 137.18 Da - Rule of Three compliant for fragment screening - Free piperazine NH enables N-alkylation, N-arylation, sulfonylation, and reductive amination - Scalable synthesis from pyrazole-5-carboxylic acids (Bozhanov et al. 2022) - Regioselective halogenation at C-3 enables Pd-catalyzed cross-coupling for SAR studies

Molecular Formula C7H11N3
Molecular Weight 137.186
CAS No. 1209273-29-9
Cat. No. B577952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
CAS1209273-29-9
Synonyms2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine(SALTDATA: 2HCl)
Molecular FormulaC7H11N3
Molecular Weight137.186
Structural Identifiers
SMILESCC1=NN2CCNCC2=C1
InChIInChI=1S/C7H11N3/c1-6-4-7-5-8-2-3-10(7)9-6/h4,8H,2-3,5H2,1H3
InChIKeyFWAIOFFELQKIOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine – Kinase-Focused Core Building Block


2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a bicyclic heterocyclic building block composed of a pyrazole ring fused to a partially saturated piperazine ring, bearing a single methyl substituent at the 2-position . With a molecular formula of C₇H₁₁N₃ and a molecular weight of 137.18 g·mol⁻¹, the compound belongs to the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) scaffold class that has been validated as a privileged structure in kinase inhibitor drug discovery, particularly for ATR, casein kinase 1 (CK1δ/ε), ROS1, and BTK targets [1].

2-Methyl-THPP vs Other Regioisomers and Alkyl Homologs


Within the tetrahydropyrazolo[1,5-a]pyrazine family, the position and identity of the substituent on the pyrazole ring dictate both the electronic character of the aromatic system and the orientation of downstream functionalization vectors [1]. A methyl group at the 2-position (pyrazole C-2) versus the 5-position (piperazine N-5) or the 3-position produces distinct regiochemical environments that influence subsequent Pd-catalyzed cross-coupling, N-alkylation, or C–H activation reactions. Furthermore, the methyl group at C-2 sterically and electronically modulates the pyrazole ring's tautomeric preference and its ability to engage kinase hinge-binding motifs differently than an ethyl, trifluoromethyl, or unsubstituted analog [2]. Generic substitution without verifying the exact substitution pattern risks selecting a scaffold with incompatible reactivity or suboptimal fit for the intended target pocket.

Differentiation Evidence for 2-Methyl-THPP


Regiochemical Identity: 2-Methyl vs 5-Methyl and 3-Methyl Regioisomers

The 2-methyl substitution pattern (methyl on pyrazole C-2) is chemically and biologically distinct from the 5-methyl regioisomer, where the methyl group resides on the piperazine nitrogen. The 2-methyl derivative retains a free secondary amine (NH) in the piperazine ring available for further functionalization, while the 5-methyl analog blocks this position, fundamentally altering the accessible chemical space [1]. In the ATR inhibitor series, the pyrazole C-2 substituent directly influences hinge-binding affinity: compounds bearing a 2-alkyl group demonstrate differential potency depending on alkyl size, with methyl providing an optimal balance of steric bulk and conformational flexibility (IC₅₀ shifts of >10-fold observed between H, methyl, and ethyl variants in the THPP ATR inhibitor series) [2].

Regioselective synthesis Kinase inhibitor design Scaffold diversification

Molecular Weight and Physicochemical Profile vs Core and 2-Ethyl Analog

The 2-methyl group increases molecular weight from 123.16 g·mol⁻¹ (unsubstituted THPP core, CAS 792163-25-8) to 137.18 g·mol⁻¹, adding 14.02 Da while remaining well within fragment-like space (MW < 300) . In contrast, the 2-ethyl analog (CAS 1532361-95-7) at MW 151.21 g·mol⁻¹ adds 28.05 Da relative to the unsubstituted core, doubling the mass increment and moving further from an ideal fragment starting point . The methyl group provides a modest cLogP increase (~+0.5 log units estimated) compared to the unsubstituted core, while the ethyl analog contributes approximately +1.0 log units, potentially compromising aqueous solubility [1]. The 2-methyl compound's predicted collision cross section (CCS) for the [M+H]+ ion is 129.0 Ų, consistent with a compact bicyclic scaffold suitable for membrane permeability [2].

Lead-likeness Fragment-based drug discovery Physicochemical optimization

Vendor Purity and Analytical QC Documentation

Commercial suppliers provide 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine at standardized purity levels of 95% (Bidepharm, catalog CAS 1209273-29-9) or 97% (Joybiotech, CymitQuimica), with batch-specific quality control data including NMR, HPLC, and GC analyses . Sigma-Aldrich lists the dihydrochloride salt form (AldrichCPR CBR02403) as part of a curated collection of unique chemicals for early discovery, though without in-house analytical data collection . In contrast, the unsubstituted core (CAS 792163-25-8) is listed at 97% purity by multiple vendors but with fewer suppliers offering comprehensive batch-specific QC documentation . The 2-ethyl analog (CAS 1532361-95-7) is available at 95% purity but is priced at approximately £125 per 100 mg (Fluorochem), indicating higher procurement cost relative to the 2-methyl derivative .

Chemical procurement Quality control Reproducibility

Scaffold Provenance in Kinase Inhibitor Programs

The tetrahydropyrazolo[1,5-a]pyrazine scaffold, including 2-alkyl-substituted variants, has been validated in multiple kinase inhibitor drug discovery programs. In the ATR inhibitor series reported by Barsanti et al. (2015), THPP compounds bearing 2-position substituents achieved ATR biochemical IC₅₀ values as low as single-digit nanomolar, with the methyl-substituted analogs serving as key structure-activity relationship (SAR) anchor points [1]. Separately, WO2015144799 and related filings disclose 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives as ROS1 inhibitors, while EP-3068784 claims substituted THPP derivatives as casein kinase 1 δ/ε inhibitors for oncology applications [2][3]. Pyrazolo[1,5-a]pyrazine derivatives have also been patented as BTK inhibitors (2021). The 2-methyl substitution is a minimal modification that retains the core scaffold's validated kinase-binding pharmacophore while providing a handle for further SAR exploration through C–H functionalization or halogenation at the 3-position [4].

Kinase inhibitor ATR inhibitor Casein kinase 1 Drug discovery

Procurement and Application Scenarios for 2-Methyl-THPP


Fragment-Based Lead Generation for Kinase Targets

The 2-methyl-THPP core serves as an ideal fragment starting point for kinase inhibitor programs. Its MW of 137.18 Da places it within the Rule of Three for fragment-based drug discovery, while the methyl group provides sufficient hydrophobic contact for initial biophysical hit detection (SPR, thermal shift) against kinase targets. The free piperazine NH allows rapid parallel derivatization to generate fragment libraries [1]. Procurement from Bidepharm or Sigma-Aldrich (AldrichCPR) with documented QC ensures reproducible fragment screening results.

Parallel Library Synthesis via Piperazine NH Functionalization

Unlike the 5-methyl regioisomer where the piperazine nitrogen is blocked, the 2-methyl compound retains a nucleophilic secondary amine that can undergo N-alkylation, N-arylation (Buchwald–Hartwig), sulfonylation, or reductive amination under standard parallel synthesis protocols [1]. The methyl group at C-2 does not interfere with these transformations, enabling the rapid generation of diverse compound libraries for high-throughput screening.

3-Position Halogenation and Cross-Coupling Chemistry

The 2-methyl-THPP scaffold is amenable to regioselective halogenation (iodination or bromination) at the 3-position of the pyrazole ring, as evidenced by the commercial availability of 3-iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (CAS 2138044-43-4) . This halogenated intermediate enables Pd-catalyzed Suzuki, Sonogashira, or Buchwald–Hartwig cross-coupling to introduce aryl, alkynyl, or amino substituents at C-3, a key vector for optimizing kinase selectivity.

Process Chemistry and Scale-Up Feasibility

The Bozhanov et al. (2022) methodology demonstrates that 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine building blocks can be synthesized on a multigram scale in a cost-efficient manner using pyrazole-5-carboxylic acids and aminoacetals in a one-pot, three-step sequence [1]. The 2-methyl variant benefits from this established scalable route, making it suitable for medicinal chemistry campaigns requiring gram-to-kilogram quantities without prohibitive cost escalation, a key consideration when transitioning from hit-to-lead to lead optimization phases.

Technical Documentation Hub

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